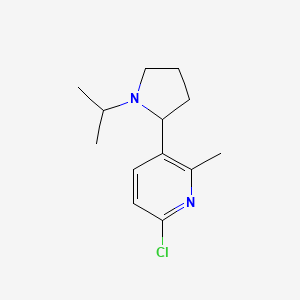

6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorine atom at the 6th position, an isopropylpyrrolidinyl group at the 3rd position, and a methyl group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Attachment of the Isopropylpyrrolidinyl Group: This step involves the reaction of the pyridine derivative with an appropriate isopropylpyrrolidine precursor, often under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

The potential applications of 6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine in pharmaceuticals are diverse:

Antidepressant Development

Research indicates that this compound may serve as a lead for developing new antidepressants. Its structural features may enhance its ability to interact with neurotransmitter systems involved in mood regulation.

Neuroprotective Agents

The compound has shown promise in neuroprotection studies, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the isopropylpyrrolidine moiety may contribute to its neuroprotective effects by modulating neurotransmitter release.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models have shown that treatment with this compound resulted in significant reductions in tumor size compared to controls. This suggests its potential utility in cancer therapy, particularly for tumors that are resistant to conventional treatments.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations conducted on animal models have indicated that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed. This is critical for its advancement into clinical trials for therapeutic applications.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

6-Chloro-2-methylpyridine: Lacks the isopropylpyrrolidinyl group.

3-(1-Isopropylpyrrolidin-2-yl)-2-methylpyridine: Lacks the chlorine atom.

6-Chloro-3-(1-methylpyrrolidin-2-yl)-2-methylpyridine: Has a methyl group instead of an isopropyl group.

Uniqueness

6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, isopropylpyrrolidinyl group, and methyl group together make it distinct from other pyridine derivatives.

Biological Activity

6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by a chlorinated pyridine ring and an isopropylpyrrolidine moiety, may serve as a lead compound in the development of new antidepressants and neuroprotective agents due to its unique structural features.

Chemical Structure

The chemical formula for this compound is C13H19ClN2, with a molecular weight of approximately 238.75 g/mol. The presence of chlorine at the 6-position enhances its reactivity, potentially influencing its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells against oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

- Antidepressant Potential : The compound's structural similarity to known antidepressants suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine.

- Antimicrobial Properties : Some derivatives in the same class have shown antimicrobial activity, indicating potential applications in treating infections.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(1-Isobutylpyrrolidin-2-yl)-2-methylpyridine | Structure | Lacks chlorine substitution; potential differences in biological activity. |

| 6-Methylpyridine | Structure | Simpler structure; commonly used as a solvent and reagent. |

| 5-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine | Structure | Different alkyl substitution; may exhibit distinct pharmacological properties. |

The unique combination of chlorine substitution and the isopropylpyrrolidine moiety in this compound may enhance its efficacy and selectivity for biological targets compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the mechanisms through which these substances exert their effects:

- Mechanism of Action : A study on related pyridine derivatives indicated that they might act as selective inhibitors of monoamine transporters, which are crucial for neurotransmitter regulation in the brain .

- Pharmacological Applications : Research has highlighted the potential of similar compounds in treating conditions such as depression and anxiety by modulating neurotransmitter levels .

- Toxicology and Safety : Preliminary toxicity assessments suggest that while these compounds exhibit beneficial effects, careful evaluation is necessary to determine their safety profiles for clinical use .

Properties

Molecular Formula |

C13H19ClN2 |

|---|---|

Molecular Weight |

238.75 g/mol |

IUPAC Name |

6-chloro-2-methyl-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C13H19ClN2/c1-9(2)16-8-4-5-12(16)11-6-7-13(14)15-10(11)3/h6-7,9,12H,4-5,8H2,1-3H3 |

InChI Key |

HIDTXZYYWFIPKY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C2CCCN2C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.